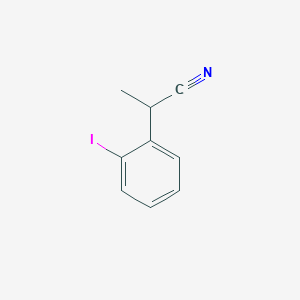

2-(2-Iodophenyl)propanenitrile

Descripción

2-(2-Iodophenyl)propanenitrile is a nitrile-substituted aromatic compound featuring an iodine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₈IN, with a molecular weight of 257.07 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates due to the iodine atom’s versatility in cross-coupling reactions (e.g., Suzuki, Ullmann) . The ortho-iodo substitution introduces steric hindrance and electronic effects, influencing reactivity and selectivity in catalytic processes .

Propiedades

Fórmula molecular |

C9H8IN |

|---|---|

Peso molecular |

257.07 g/mol |

Nombre IUPAC |

2-(2-iodophenyl)propanenitrile |

InChI |

InChI=1S/C9H8IN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 |

Clave InChI |

UUSVXNYPSNBZQP-UHFFFAOYSA-N |

SMILES canónico |

CC(C#N)C1=CC=CC=C1I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Iodophenyl)propanenitrile with halogenated and functionalized analogs, focusing on synthesis, stereochemical outcomes, and physicochemical properties:

Key Observations:

Halogen Effects: Iodine vs. Chlorine/Bromine: The iodine atom in 2-(2-Iodophenyl)propanenitrile enhances oxidative stability and participation in heavy-metal-catalyzed reactions compared to lighter halogens (Cl, Br). However, steric bulk at the ortho position may reduce reaction rates in sterically sensitive processes .

Stereochemical Outcomes :

- Chloro- and bromo-substituted analogs (3q, 3r) achieved high enantiomeric excess (87–98% ee) via asymmetric catalysis, suggesting that iodine’s larger atomic radius might require tailored chiral ligands to achieve comparable stereocontrol .

Physicochemical and Spectroscopic Data

- NMR Shifts :

- 2-(2-Chlorophenyl)propanenitrile (3q) :

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 6.8 Hz, 1H), 1.65 (d, J = 6.8 Hz, 3H) .

- 2-(2-Bromophenyl)propanenitrile (3r) :

¹H NMR (CDCl₃): δ 7.65–7.25 (m, 4H, Ar-H), 3.90 (q, J = 6.8 Hz, 1H), 1.70 (d, J = 6.8 Hz, 3H) .

- Iodo Analog : Expected downfield shifts for aromatic protons due to iodine’s strong deshielding effect.

Chromatographic Behavior :

- Halogenated analogs (Cl, Br, I) exhibit longer retention times in reverse-phase HPLC compared to methoxy or benzoyl derivatives due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.